N-Methylation Eliminates Hydrogen-Bond Donor Capacity: LogP and H-Bond Profile vs. N-Unsubstituted 3-Trifluoroacetylpyrrole
N-Methylation of the pyrrole ring in 2,2,2-trifluoro-1-(1-methyl-1H-pyrrol-3-yl)ethan-1-one (CAS 144219-81-8) eliminates the single hydrogen-bond donor (HBD = 0) present in 3-(trifluoroacetyl)pyrrole (CAS 130408-89-8, HBD = 1) while maintaining a comparable computed LogP (1.77 vs. 1.76) . The removal of HBD capacity is a critical determinant in CNS drug design and membrane permeability, as each HBD can reduce passive permeability by approximately one log unit; compounds with HBD = 0 are strongly preferred for intracellular target engagement [1]. The molecular weight increase from 163.10 to 177.12 g/mol is offset by the favorable HBD elimination, resulting in a net physicochemical profile more aligned with Lead-Like and CNS MPO criteria.
| Evidence Dimension | Hydrogen-Bond Donor Count and Computed LogP |
|---|---|
| Target Compound Data | HBD = 0; LogP = 1.77; MW = 177.12 g/mol |
| Comparator Or Baseline | 3-(Trifluoroacetyl)pyrrole (CAS 130408-89-8): HBD = 1; LogP = 1.76; MW = 163.10 g/mol |
| Quantified Difference | ΔHBD = −1 (complete elimination); ΔLogP ≈ +0.01 (minimal); ΔMW = +14.02 g/mol |
| Conditions | Computed physicochemical properties from ChemScene and Molbase databases; LogP calculated via XLogP3 or ALogP algorithms |
Why This Matters
For procurement in CNS or intracellular-target drug discovery programs, the absence of H-bond donors in the target compound provides a measurable advantage in predicted membrane permeability relative to the N-unsubstituted analog, without a significant LogP penalty.
- [1] Wager, T. T., Hou, X., Verhoest, P. R., Villalobos, A. Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties. ACS Chem. Neurosci. 2010, 1 (6), 435–449. (Establishes HBD impact on CNS drug-likeness). View Source
